molecular formula C3H2BrClN2S B13937367 2-Bromo-5-(chloromethyl)-1,3,4-thiadiazole

2-Bromo-5-(chloromethyl)-1,3,4-thiadiazole

Cat. No.: B13937367
M. Wt: 213.48 g/mol
InChI Key: AISZOKHIVAVUDD-UHFFFAOYSA-N
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Description

2-Bromo-5-(chloromethyl)-1,3,4-thiadiazole: is a heterocyclic compound containing bromine, chlorine, and sulfur atoms. This compound is part of the thiadiazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of both bromine and chlorine atoms in the molecule makes it a valuable intermediate for the synthesis of more complex organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(chloromethyl)-1,3,4-thiadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a precursor containing bromine and chlorine atoms with a thiadiazole ring. The reaction conditions often include the use of solvents such as chloroform or dichloromethane and catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time. The industrial process aims to minimize waste and maximize efficiency, making it cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(chloromethyl)-1,3,4-thiadiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions, with the reactions carried out under inert atmosphere conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended conjugation.

Scientific Research Applications

2-Bromo-5-(chloromethyl)-1,3,4-thiadiazole has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(chloromethyl)-1,3,4-thiadiazole involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-chlorobenzoic acid
  • 2-Bromo-5-chloronitrobenzene
  • 2-Bromo-5-chloromethylbenzene

Uniqueness

Compared to similar compounds, 2-Bromo-5-(chloromethyl)-1,3,4-thiadiazole is unique due to the presence of the thiadiazole ring, which imparts specific chemical and biological properties. The combination of bromine, chlorine, and sulfur atoms in the molecule makes it a versatile intermediate for various synthetic applications.

Properties

IUPAC Name

2-bromo-5-(chloromethyl)-1,3,4-thiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2BrClN2S/c4-3-7-6-2(1-5)8-3/h1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AISZOKHIVAVUDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NN=C(S1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2BrClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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